molecular formula C17H16Br2N2OS B2992943 N-[4-(4-bromophenyl)-3-(2-hydroxyethyl)-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide CAS No. 300576-76-5

N-[4-(4-bromophenyl)-3-(2-hydroxyethyl)-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide

Cat. No.: B2992943
CAS No.: 300576-76-5
M. Wt: 456.2
InChI Key: GHNDFOFUZKWRNI-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-3-(2-hydroxyethyl)-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide is a thiazole-derived compound characterized by a 4-bromophenyl group at the 4-position of the thiazole ring, a 2-hydroxyethyl substituent at the 3-position, and a benzenaminium bromide moiety.

Properties

IUPAC Name

2-[2-anilino-4-(4-bromophenyl)-1,3-thiazol-3-ium-3-yl]ethanol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS.BrH/c18-14-8-6-13(7-9-14)16-12-22-17(20(16)10-11-21)19-15-4-2-1-3-5-15;/h1-9,12,21H,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNDFOFUZKWRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=[N+](C(=CS2)C3=CC=C(C=C3)Br)CCO.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that the compound has antimicrobial and anticancer activities. This suggests that the compound may interact with its targets in a way that inhibits their normal function, leading to the death of the microbial cells or cancer cells.

Biological Activity

N-[4-(4-bromophenyl)-3-(2-hydroxyethyl)-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and synthesis pathways.

  • Molecular Formula : C17H16BrN2OS
  • Molecular Weight : 456.2 g/mol
  • CAS Number : 300576-76-5

Biological Activity Overview

The compound is structurally related to thiazole derivatives, which have been extensively studied for their biological properties. Thiazoles are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity against various pathogens. The specific compound this compound has shown promise in this area.

The antimicrobial activity of thiazole derivatives is often attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes. For instance, the presence of the bromophenyl group enhances the electron density on the thiazole ring, which may improve its interaction with microbial targets.

Case Studies and Research Findings

  • Antitubercular Activity :
    • A study evaluated various benzothiazole derivatives against Mycobacterium tuberculosis, revealing that compounds similar to this compound exhibited moderate to good inhibitory effects (IC50 values ranging from 7.7 μM to 11.1 μM) .
  • Anticancer Activity :
    • In vitro tests on cancer cell lines demonstrated that thiazole derivatives possess cytotoxic effects. The compound was assessed against a panel of 60 cancer cell lines, showing moderate activity particularly in breast and prostate cancer models .
  • Anti-inflammatory Properties :
    • The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit platelet-activating factor (PAF) signaling pathways. This inhibition is linked to a reduction in intracellular calcium levels, suggesting a mechanism for its anti-inflammatory effects .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameIC50 (μM)MIC (μg/mL)Inhibition (%)
This compoundTBDTBDTBD
Benzothiazole Derivative A7.7 ± 0.80.0898
Benzothiazole Derivative B11.1 ± 1.80.0999

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell Line TypeCompound TestedIC50 (μM)
Breast CancerThis compoundTBD
Prostate CancerThis compoundTBD

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Thiazole derivatives with aryl and alkyl substituents are well-documented. Key comparisons include:

Table 1: Structural and Substituent Comparisons
Compound Name / ID Substituents at Thiazole Ring Key Functional Groups Reference
Target Compound 4-(4-bromophenyl), 3-(2-hydroxyethyl) Benzenaminium bromide -
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea 4-(4-bromophenyl) Urea moiety
N'-[4-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-4-hydroxybenzohydrazide 4-(2,4-dichlorophenyl), 3-(4-nitrophenyl) Hydroxybenzohydrazide
N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide 4-phenyl, 3-ethyl Benzamide
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide 6-bromo, 3-ethyl Dimethylsulfamoyl benzamide
  • Substituent Impact :
    • Bromophenyl vs. Dichlorophenyl/Nitrophenyl : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce electronic effects but enhance hydrophobic interactions in biological systems .
    • Hydroxyethyl vs. Alkyl Chains : The 2-hydroxyethyl group in the target compound likely improves aqueous solubility compared to purely hydrophobic chains (e.g., ethyl, propyl) in compounds like 7a–7d .

Physical-Chemical Properties

Table 2: Physical Properties of Selected Thiazole Derivatives
Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Reference
Target Compound (estimated) ~450 1.2–1.4 >300 -
N-(6-bromo-3-ethylbenzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide 526.71 1.31 683.2
N'-[4-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-4-hydroxybenzohydrazide 512.78 - -
  • The hydroxyethyl group in the target compound may lower melting points compared to bulkier substituents (e.g., tert-butyl in ) due to reduced crystallinity .

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